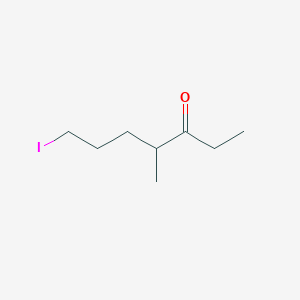
7-Bromo-5-nitroquinolin-8-yl 1,2,3-thiadiazole-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Bromo-5-nitroquinolin-8-yl 1,2,3-thiadiazole-4-carboxylate is a heterocyclic compound that combines the structural features of quinoline, nitro, bromo, and thiadiazole moieties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-5-nitroquinolin-8-yl 1,2,3-thiadiazole-4-carboxylate typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Nitration: The nitration of quinoline derivatives to introduce the nitro group.
Bromination: The bromination of the nitroquinoline intermediate to introduce the bromo group.
Formation of Thiadiazole Ring: The reaction of the bromonitroquinoline with thiosemicarbazide under acidic conditions to form the thiadiazole ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures .
Chemical Reactions Analysis
Types of Reactions
7-Bromo-5-nitroquinolin-8-yl 1,2,3-thiadiazole-4-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The bromo group can be substituted with other nucleophiles, such as amines or thiols.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide or potassium permanganate.
Substitution: Reagents such as sodium azide or thiourea can be used.
Cyclization: Catalysts like palladium or copper may be employed.
Major Products Formed
Reduction: Formation of 7-amino-5-nitroquinolin-8-yl 1,2,3-thiadiazole-4-carboxylate.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
7-Bromo-5-nitroquinolin-8-yl 1,2,3-thiadiazole-4-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its anticancer properties, showing cytotoxic effects against various cancer cell lines.
Mechanism of Action
The mechanism of action of 7-Bromo-5-nitroquinolin-8-yl 1,2,3-thiadiazole-4-carboxylate involves its interaction with specific molecular targets:
Molecular Targets: The compound targets key enzymes involved in cell proliferation and survival.
Pathways Involved: It may inhibit pathways such as the PI3K/Akt/mTOR pathway, leading to apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
5-Nitroquinoline Derivatives: Compounds with similar quinoline and nitro groups.
1,2,3-Thiadiazole Derivatives: Compounds with the thiadiazole ring structure.
Uniqueness
7-Bromo-5-nitroquinolin-8-yl 1,2,3-thiadiazole-4-carboxylate is unique due to the combination of its structural features, which confer specific biological activities not observed in other similar compounds. Its ability to target multiple pathways and its potential as a versatile building block in synthetic chemistry highlight its distinctiveness .
Properties
CAS No. |
113607-59-3 |
|---|---|
Molecular Formula |
C12H5BrN4O4S |
Molecular Weight |
381.16 g/mol |
IUPAC Name |
(7-bromo-5-nitroquinolin-8-yl) thiadiazole-4-carboxylate |
InChI |
InChI=1S/C12H5BrN4O4S/c13-7-4-9(17(19)20)6-2-1-3-14-10(6)11(7)21-12(18)8-5-22-16-15-8/h1-5H |
InChI Key |
NRGOGMUZZJSUIS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C(C=C2[N+](=O)[O-])Br)OC(=O)C3=CSN=N3)N=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Bromo-1-[5-chloro-7-(2-fluorobenzoyl)-2,3-dihydro-1H-indol-1-yl]ethan-1-one](/img/structure/B14301043.png)
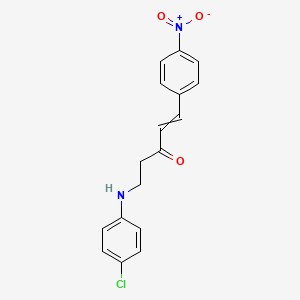
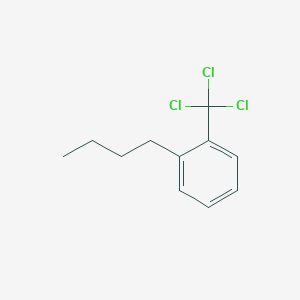
![Dimethyl benzo[g]phthalazine-1,4-dicarboxylate](/img/structure/B14301054.png)
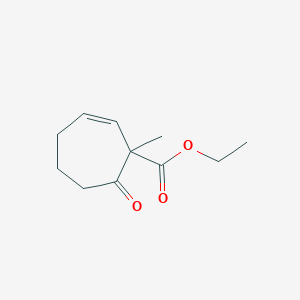
![Methyl bicyclo[2.2.2]octa-2,5-diene-2-carboxylate](/img/structure/B14301081.png)
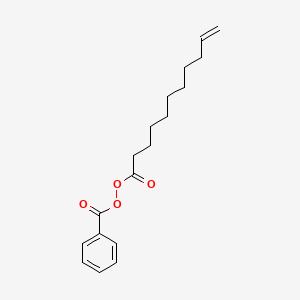
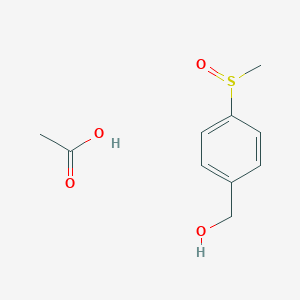
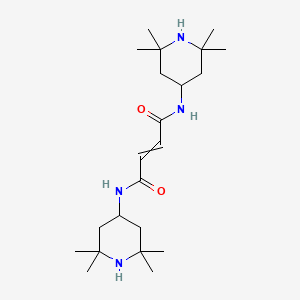
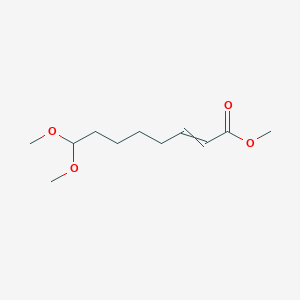
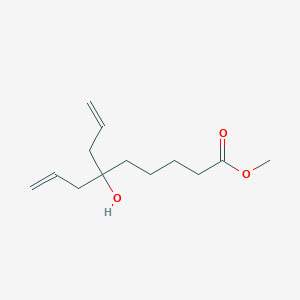
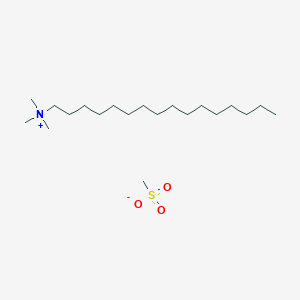
![4-Quinolinamine, 7-chloro-N-[2-(3-methoxyphenyl)ethyl]-](/img/structure/B14301129.png)
